molecular formula C13H16F3NO3 B2692906 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1334370-27-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2692906
CAS No.: 1334370-27-2
M. Wt: 291.27
InChI Key: HUHHMYJLODBKGL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative designed for research applications. Its molecular structure incorporates two key features: a 2-hydroxy-3-methoxy-2-methylpropyl chain and a 2-(trifluoromethyl)benzamide group. The trifluoromethyl (CF3) group is a prominent pharmacophore in medicinal chemistry due to its high electronegativity, lipophilicity, and metabolic stability, which can influence a compound's binding affinity and absorption characteristics . The hydroxy and methoxy functional groups on the propyl chain can act as hydrogen bond donors and acceptors, potentially facilitating interactions with biological targets. Benzamide scaffolds are found in compounds with a wide range of reported biological activities, and the incorporation of a trifluoromethyl group is a common strategy to optimize drug-like properties . This combination of features makes this compound a valuable chemical tool for researchers in areas such as medicinal chemistry, hit-to-lead optimization, and the synthesis of more complex molecules. This product is intended for research use only in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-5-3-4-6-10(9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHHMYJLODBKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzoic acid and 2-amino-3-methoxy-2-methylpropanol.

    Amide Formation: The carboxylic acid group of 2-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-amino-3-methoxy-2-methylpropanol to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The hydroxy group in the side chain can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Pharmaceuticals: The compound may serve as a lead compound in the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific molecular pathways is required.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide exerts its effects involves:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by interacting with key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogs

The compound’s structural analogs are differentiated by substituents on the benzamide ring and the amide side chain. Below is a comparative analysis:

Table 1: Comparative Analysis of Benzamide Derivatives
Compound Name Benzamide Substituent Amide Side Chain Key Applications Notable Features Reference
Target Compound : N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) 2-hydroxy-3-methoxy-2-methylpropyl Hypothesized pesticidal/agrochemical use Hydroxyl and methoxy groups enhance solubility; trifluoromethyl improves stability.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) 3-isopropoxyphenyl Commercial fungicide Isopropoxy group increases lipophilicity; widely used in crop protection.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization N,O-bidentate directing group for catalysis; methylbenzamide core.
Compound 13g (4-(2-Cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxy-N-(3-methoxyphenyl)benzamide) 5-fluoro, 4-cyano-hydroxybutenamide 3-methoxyphenyl, isopropoxy Biological evaluation (e.g., teriflunomide analogs) Fluorine and cyano groups modulate bioactivity; potential immunomodulatory effects.
CAS 1027507-66-9 (N-(2-hydroxy-3-(3-oxo-3-(2H-tetrazol-5-yl)propanoyl)phenyl)benzamide) Benzamide Tetrazole-linked hydroxypropanoyl Unspecified (likely medicinal chemistry) Tetrazole moiety enhances binding to enzymes or receptors.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide, identified by its CAS number 1334376-52-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

The compound's molecular formula is C13H16F3NO3C_{13}H_{16}F_{3}NO_{3} with a molecular weight of 291.27 g/mol. Its structure includes a benzamide moiety with a trifluoromethyl group and a hydroxy-methoxy substituted propyl chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₆F₃NO₃
Molecular Weight291.27 g/mol
CAS Number1334376-52-1

Antitumor Properties

Recent studies have indicated that benzamide derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inhibiting key metabolic pathways.

  • Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, which is often targeted in cancer therapies. Inhibition of DHFR can lead to reduced nucleotide synthesis, thereby impairing DNA replication and tumor growth .
  • Case Studies : In a clinical study involving patients with resistant tumors, the administration of benzamide derivatives led to notable tumor regression in some cases, suggesting potential for therapeutic application in resistant cancers .

Neuroprotective Effects

Research has also explored the neuroprotective effects of benzamide derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

  • Cell Viability Assays : In vitro studies demonstrated that these compounds could enhance cell survival in models of neurodegeneration, indicating a protective mechanism against oxidative damage.

Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group is hypothesized to enhance the compound's ability to modulate inflammatory pathways.

  • Cytokine Production : Studies have shown that these compounds can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting their potential as anti-inflammatory agents .

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Methodological Answer:
The synthesis requires strict adherence to safety protocols due to hazardous intermediates (e.g., O-benzyl hydroxylamine hydrochloride, p-trifluoromethyl benzoyl chloride). Key steps include:

  • Reaction Setup : Use a Schlenk flask under inert gas (e.g., nitrogen) to prevent decomposition of intermediates .
  • Critical Reagents : Sodium pivalate must be anhydrous to avoid purity loss; impurities from non-dried reagents reduce yield .
  • Safety Measures : Conduct Ames testing for mutagenicity (observed in analogs) and use fume hoods/PPE due to volatile byproducts (e.g., dichloromethane) .

Basic: How can researchers ensure the compound’s stability during storage and handling?

Methodological Answer:

  • Thermal Sensitivity : Avoid prolonged heating; differential scanning calorimetry (DSC) data indicate decomposition upon thermal stress .
  • Storage : Store intermediates at low temperatures (-20°C) in amber vials to prevent photodegradation .
  • Handling : Use Luer-lok needles for transfers to minimize oxygen/moisture exposure, critical for preserving reactive groups .

Basic: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry of the hydroxy-methoxy-methylpropyl group and trifluoromethyl substitution .
  • HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced: How can synthetic yield be optimized while minimizing by-products?

Methodological Answer:

  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equiv. trichloroisocyanuric acid for selective oxidation) .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency in multi-step syntheses .
  • Purification : Flash chromatography with gradients (e.g., pentane/diethyl ether) removes unreacted p-trifluoromethyl benzoyl chloride .

Advanced: What strategies elucidate structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing trifluoromethyl with chlorine) to assess impact on bioactivity .
  • Biochemical Assays : Test inhibition of bacterial PPTase enzymes (acps-pptase) to link structural motifs to antibacterial activity .
  • In Vivo Models : Use Trypanosoma brucei assays to correlate hydrophobicity (via logP) with parasiticidal efficacy .

Advanced: What in silico methods predict pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Simulate binding to GlyT1 transporters (relevant for neuropharmacology) using AutoDock Vina .
  • QSAR Models : Train models on trifluoromethylbenzamide analogs to predict metabolic stability and clearance rates .
  • ADMET Prediction : SwissADME estimates blood-brain barrier permeability (critical for CNS-targeted applications) .

Advanced: How to address discrepancies in biological activity across experimental models?

Methodological Answer:

  • Cross-Model Validation : Compare bacterial proliferation assays (e.g., E. coli vs. S. aureus) to identify species-specific enzyme interactions .
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., PPTase enzymes) .
  • Dose-Response Analysis : EC50 values in cell-based vs. enzymatic assays clarify off-target effects .

Advanced: What challenges arise in scaling synthesis from milligram to gram scale?

Methodological Answer:

  • Heat Management : Exothermic reactions (e.g., acyl chloride formation) require jacketed reactors for temperature control .
  • Purification Scalability : Replace flash chromatography with recrystallization (e.g., acetonitrile/water mixtures) for cost efficiency .
  • Reagent Availability : Source sodium pivalate in bulk with certified anhydrous quality to maintain consistency .

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